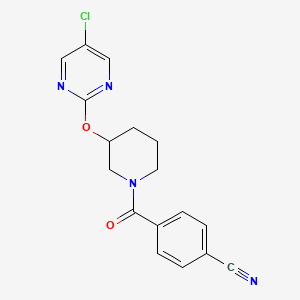

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-(5-chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2/c18-14-9-20-17(21-10-14)24-15-2-1-7-22(11-15)16(23)13-5-3-12(8-19)4-6-13/h3-6,9-10,15H,1-2,7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBROKYDFMHZVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)C#N)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.

Introduction of the chloropyrimidine moiety: This step involves the reaction of the piperidine derivative with 5-chloropyrimidine under nucleophilic substitution conditions.

Attachment of the benzonitrile group: The final step involves the coupling of the intermediate with benzonitrile using a suitable coupling reagent such as palladium catalysts in a Suzuki-Miyaura coupling reaction.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloropyrimidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: C19H20ClN3O2

- CAS Number: 2034499-18-6

The compound features a piperidine ring, a benzonitrile group, and a chloropyrimidine moiety. Its primary mechanism involves acting on the GPR119 receptor, which is crucial for glucose metabolism and insulin secretion.

Mechanism of Action:

- Target Receptor: GPR119, primarily found in pancreatic β-cells.

- Biochemical Pathways: Influences insulin signaling and incretin pathways.

- Pharmacokinetics: Demonstrates dose-dependent pharmacokinetics in human studies, enhancing glucose-dependent insulin release and promoting GLP-1 secretion.

Scientific Research Applications

The applications of this compound span several fields:

Medicinal Chemistry

- Therapeutic Potential: Investigated for its role in treating metabolic disorders such as type 2 diabetes due to its ability to enhance insulin secretion.

- Case Study: A study demonstrated that compounds similar to this one improved bioavailability and reduced adverse effects compared to existing treatments for diabetes .

Biological Research

- Antimicrobial Properties: Research indicates potential antimicrobial activities, making it a candidate for developing new antibiotics.

- Case Study: In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens.

Material Science

- Synthetic Applications: Utilized as a building block in synthesizing more complex organic molecules.

- Example Reaction: The compound can undergo nucleophilic substitution reactions, which are essential for creating new materials with tailored properties.

Data Tables

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Diabetes treatment | Enhances insulin secretion via GPR119 activation |

| Biological Research | Antimicrobial agent development | Significant antibacterial activity observed |

| Material Science | Building block in organic synthesis | Useful in synthesizing complex molecules |

Mechanism of Action

The mechanism of action of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile can be contextualized by comparing it to analogs, such as 4-({4-[(4-methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile (). Below is a detailed analysis:

Structural Differences

Physicochemical Properties

- Lipophilicity : The chloro substituent in the target compound likely increases logP compared to the methoxy group in the analog, which is more polar.

- Solubility : The methoxy and amine groups in the analog may enhance aqueous solubility relative to the chloro-ether combination.

Data Table: Comparative Analysis

Discussion of Key Findings

Substituent Effects : The chloro group in the target compound enhances lipophilicity and may improve membrane permeability compared to the methoxy group in the analog .

Synthetic Accessibility : The amine linker in the analog may simplify synthesis due to established amidation protocols, whereas the ether linkage in the target compound might require more specialized conditions.

Biological Activity

4-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)benzonitrile, also known by its CAS number 2415519-74-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 400.9 g/mol. The structure features a piperidine ring connected to a chloropyrimidine moiety, which is known to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various cellular processes. Notably, compounds with similar structures have been shown to act as inhibitors of kinases and other signaling pathways.

Inhibition of Kinase Activity

Research has demonstrated that related compounds can inhibit kinases such as IRAK4 and GSK3, which play crucial roles in inflammatory responses and cell signaling pathways. For instance, aminopyrimidine derivatives have shown potent inhibition against IRAK4 with IC50 values as low as 27 nM . This suggests that this compound may exhibit similar kinase inhibitory properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of similar compounds:

| Compound Name | Target Enzyme | IC50 (nM) | Mechanism |

|---|---|---|---|

| Compound A | IRAK4 | 27 | Kinase Inhibition |

| Compound B | GSK3 | 216 | Kinase Inhibition |

| Compound C | CD44 | N/A | Receptor Modulation |

Case Studies

- Antitumor Activity : In a study involving malignant pleural mesothelioma, trametinib combined with a structurally related compound exhibited enhanced antitumor effects by inhibiting ERK phosphorylation and downregulating CD44 expression . This indicates that compounds with similar structures may also have therapeutic potential in cancer treatment.

- Inflammatory Response : Another study highlighted the role of pyrimidine-based compounds in modulating inflammatory pathways through kinase inhibition. The findings suggest that these compounds can reduce pro-inflammatory cytokine production, which is crucial in diseases like rheumatoid arthritis .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of pyrimidine derivatives indicate that modifications to the piperidine and pyrimidine rings significantly affect their biological activity. For example, expanding the piperidine ring has been associated with increased potency against specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.